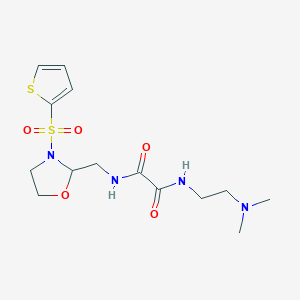

5-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the rings and the various functional groups would give the molecule a complex three-dimensional shape. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the carboxamide group might be susceptible to hydrolysis, the bromine atom could be involved in substitution reactions, and the rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide and methylsulfonyl groups might make it somewhat soluble in water, while the presence of the nonpolar rings might make it soluble in organic solvents .Scientific Research Applications

Antibacterial Therapeutics

The structural components of this compound, particularly the thiophene and sulfonamide groups, have been associated with antibacterial activity . Research suggests that derivatives of such compounds can be synthesized to target a range of bacterial infections, including those caused by drug-resistant strains. The compound’s ability to act against both Gram-negative and Gram-positive bacteria makes it a candidate for developing new antibacterial agents.

Anticancer Agents

Thiophene derivatives have shown promise in anticancer therapy. The presence of a thiophene nucleus is significant in medicinal chemistry due to its effectiveness in biological and physiological functions, including anti-mitotic and kinase inhibiting activities . This compound could be investigated for its potential to inhibit cancer cell growth and proliferation.

Anti-inflammatory Medications

Compounds containing thiophene have been reported to possess anti-inflammatory properties . The compound could be explored for its efficacy in reducing inflammation, which is a common symptom in various diseases and conditions.

Antipsychotic and Anti-anxiety Drugs

The thiophene nucleus is also known to contribute to anti-psychotic and anti-anxiety effects . This compound could be part of research efforts aimed at treating mental health disorders such as schizophrenia and anxiety disorders.

Antifungal Applications

The structural makeup of this compound suggests potential antifungal capabilities. Its application in treating fungal infections could be another area of research, given the therapeutic importance of thiophene derivatives in this field .

Antioxidant Properties

Thiophene derivatives can exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress . This compound could be studied for its ability to neutralize free radicals and prevent cell damage.

Estrogen Receptor Modulation

Some thiophene-containing compounds have been used to modulate estrogen receptors . Research into this compound could include its application in hormone-related therapies, particularly in conditions like breast cancer where estrogen plays a role.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O4S2/c1-24(20,21)9-4-2-3-8(7-9)13-17-18-14(22-13)16-12(19)10-5-6-11(15)23-10/h2-7H,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNDWTUDBXMCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2898831.png)

![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2898835.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2898837.png)

![2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol](/img/structure/B2898839.png)

![5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2898841.png)

![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(4-morpholin-4-ylphenyl)propanamide](/img/structure/B2898845.png)

![5-(4-Benzylpiperazin-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2898846.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2898848.png)

![Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2898849.png)